molecular formula C18H22N2O4 B4241205 N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4241205
M. Wt: 330.4 g/mol
InChI Key: RSEWFCHTXDFZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of substituted cathinones These compounds are known for their psychoactive properties and are often used in scientific research to study their effects on the central nervous system

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.

    Cyclohexylamine addition: The benzodioxole is then reacted with cyclohexylamine to introduce the cyclohexyl group.

    Pyrrolidine ring formation: The intermediate product is then reacted with a suitable reagent to form the pyrrolidine ring.

    Carboxamide formation: Finally, the compound is reacted with a carboxylic acid derivative to form the carboxamide group.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to increase yield and efficiency .

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with neurotransmitter systems in the brain. It is known to bind to dopamine, serotonin, and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters. This leads to increased levels of dopamine, serotonin, and norepinephrine in the synaptic cleft, resulting in enhanced neurotransmission and psychoactive effects .

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is structurally similar to other substituted cathinones, such as:

    N-cyclohexyl methylone: Similar in structure but with a methyl group instead of a pyrrolidine ring.

    Butylone: Another substituted cathinone with a butyl group instead of a cyclohexyl group.

    Eutylone: A synthetic cathinone with an ethyl group instead of a cyclohexyl group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c21-17-8-12(10-20(17)14-4-2-1-3-5-14)18(22)19-13-6-7-15-16(9-13)24-11-23-15/h6-7,9,12,14H,1-5,8,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEWFCHTXDFZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.